molecular formula C22H29NO5 B4001640 N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4001640
M. Wt: 387.5 g/mol
InChI Key: MWQKOBXXPWZDFC-UHFFFAOYSA-N
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Description

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a phenoxy group

Scientific Research Applications

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine typically involves the reaction of benzylamine with 3-(5-methyl-2-propan-2-ylphenoxy)propan-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The oxalic acid component is introduced through a subsequent reaction with oxalic acid dihydrate, resulting in the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(2-isopropyl-5-methylphenoxy)-1-propanamine oxalate
  • N-benzyl-3-(4-methyl-2-propan-2-ylphenoxy)propan-1-amine

Uniqueness

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzylamine moiety with a phenoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO.C2H2O4/c1-16(2)19-11-10-17(3)14-20(19)22-13-7-12-21-15-18-8-5-4-6-9-18;3-1(4)2(5)6/h4-6,8-11,14,16,21H,7,12-13,15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKOBXXPWZDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid
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N-benzyl-3-(5-methyl-2-propan-2-ylphenoxy)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.